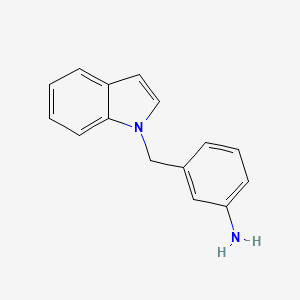

3-((1H-Indol-1-yl)methyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-((1H-Indol-1-yl)methyl)aniline is a useful research compound. Its molecular formula is C15H14N2 and its molecular weight is 222.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of 3-((1H-Indol-1-yl)methyl)aniline Derivatives

The synthesis of this compound derivatives often involves multicomponent reactions and nucleophilic substitutions. Recent studies have highlighted efficient synthetic routes that utilize readily available starting materials, such as indole and aniline derivatives, under mild conditions. For instance, one method reported the use of a one-pot reaction involving 2-(thiophen-2-yl)-1H-indole and N-methylaniline with various aldehydes, yielding a range of derivatives with notable biological activities .

Anticancer Properties

This compound and its derivatives have been investigated for their anticancer properties. A study demonstrated that certain synthesized derivatives exhibited selective cytotoxicity against HCT-116 colon cancer cells, with IC50 values indicating potent activity (7.1 to 11.9 μM) . The mechanism of action appears to involve cell cycle arrest at the S and G2/M phases, suggesting a significant impact on cancer cell proliferation.

Antimicrobial Activity

Indole-based compounds, including this compound, have shown promise as antimicrobial agents. Research indicates that these compounds can enhance the efficacy of existing antibiotics against resistant bacterial strains . The development of indole derivatives as potentiators for antibiotic activity is an area of ongoing research, aiming to combat antibiotic resistance.

Other Biological Effects

Beyond anticancer and antimicrobial activities, indole derivatives have been associated with various pharmacological effects, including anti-inflammatory and antioxidant properties . The versatility of these compounds makes them candidates for further exploration in drug development.

Case Study 1: Anticancer Screening

A comprehensive screening of newly synthesized this compound derivatives was conducted against multiple cancer cell lines (colon, lung, breast, and skin). The results highlighted specific compounds that not only inhibited cancer cell growth but also showed selectivity towards tumor cells over normal epithelial cells . This selectivity is crucial for minimizing side effects in potential therapeutic applications.

Case Study 2: Antibiotic Enhancement

In another study focusing on antimicrobial applications, researchers synthesized several indole-based compounds and evaluated their ability to enhance the activity of standard antibiotics against pathogenic bacteria . The findings indicated that these compounds could significantly increase the effectiveness of antibiotics against resistant strains, paving the way for new treatment strategies.

Data Table: Summary of Biological Activities

| Compound Name | Activity Type | Target Cells/Organisms | IC50/Effectiveness |

|---|---|---|---|

| This compound | Anticancer | HCT-116 (colon cancer) | 7.1 - 11.9 μM |

| Various Indole Derivatives | Antimicrobial | Resistant bacterial strains | Enhanced antibiotic effect |

| Indole-based Compounds | Anti-inflammatory | Various | Not specified |

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Aniline Moiety

The primary amine group in the aniline segment undergoes nucleophilic substitution under basic conditions. For example:

-

Reaction with alkyl halides : In DMF/DCM (1:4) with NaH, this compound reacts with dichloromethane (DCM) as a C1 donor to form bis-indolylmethane derivatives via methylene bridging .

-

Competitive pathways : When secondary amines (e.g., piperidine) are introduced, products like -(piperidin-1-ylmethyl)-1H-indole form alongside bis-indolylmethanes (yields: 40–51%) .

Key Reaction Conditions

| Base | Solvent | Temp (°C) | Time (h) | Major Product | Yield (%) |

|---|---|---|---|---|---|

| NaH | DMF/DCM | 50 | 2 | Bis-indolylmethane | 86 |

| NaH | DMF/DCM | 50 | 3 | Tris-indolylmethane (4 ) | 32 |

| Cs₂CO₃ | CH₃CN | 80 | 6 | Mono-alkylated derivative | 16 |

Electrophilic Substitution at the Indole Core

The indole’s C3 position is highly reactive toward electrophiles:

-

Bromination : Using CBr₄ and NaOH in CH₃CN, bromination occurs at C3, yielding 2-(1-bromo-1H-indol-3-yl)-2-imino-carbonyl derivatives (61% yield) .

-

Formylation : Under Mannich conditions (formaldehyde, secondary amines), the indole undergoes aminomethylation at C3.

Mechanistic Pathway for Bromination :

-

Deprotonation of aniline’s NH₂ by NaOH.

-

Nucleophilic attack by indole’s C3 on CBr₄.

-

Elimination of HBr to form a bromoindole intermediate.

Multicomponent Coupling Reactions

Silver triflate (AgOTf)-catalyzed three-component reactions enable efficient synthesis of complex derivatives:

-

General protocol : Reacting 3-((1H-Indol-1-yl)methyl)aniline with aldehydes and N-methylanilines in CH₃CN (10 mol% AgOTf, 4 h) yields 3-aminoalkylated indoles (up to 86% yield) .

Optimized Conditions Table :

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| AgOTf | CH₃CN | RT | 4 | 86 |

| Sc(OTf)₃ | CH₃CN | RT | 4 | 43 |

| Cu(OTf)₂ | CH₃CN | RT | 4 | 68 |

Substrate Scope :

-

Electron-rich aldehydes (e.g., 4-methoxybenzaldehyde) enhance yields (92%) compared to electron-deficient analogs (64%) .

Oxidation and Reduction Pathways

-

Oxidation : The aniline’s NH₂ group oxidizes to nitro under strong oxidants (e.g., KMnO₄/H₂SO₄), forming nitroarene derivatives.

-

Reduction : Imine intermediates (from Mannich reactions) reduce to secondary amines using NaBH₄ or catalytic hydrogenation.

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) are feasible if halogenation occurs at the indole’s C3 or aniline’s aryl ring. For example:

-

Buchwald-Hartwig amination : Brominated derivatives couple with aryl halides to form biaryl amines (requires Pd(OAc)₂/XPhos).

Propiedades

Fórmula molecular |

C15H14N2 |

|---|---|

Peso molecular |

222.28 g/mol |

Nombre IUPAC |

3-(indol-1-ylmethyl)aniline |

InChI |

InChI=1S/C15H14N2/c16-14-6-3-4-12(10-14)11-17-9-8-13-5-1-2-7-15(13)17/h1-10H,11,16H2 |

Clave InChI |

MOFHPRLYCBYTIJ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C=CN2CC3=CC(=CC=C3)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.